5-Oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide
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Overview
Description
5-Oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.3 g/mol . This compound is characterized by a pyrrolidine ring substituted with a propoxyphenyl group and a carboxamide group. It is primarily used in research and development settings, particularly in the field of pharmaceutical testing .
Preparation Methods
The synthesis of 5-Oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide involves several steps. One common method is the solvent-free condensation of 4-aminobenzenesulfonamides with itaconic acid at temperatures ranging from 140°C to 165°C . This reaction typically requires careful control of temperature and reaction time to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and may include additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
5-Oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
5-Oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes related to antimicrobial activity .
Comparison with Similar Compounds
5-Oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery for its inhibitory activity on human carbonic anhydrase isoenzymes.
1-(4-Aminosulfonyl)phenyl-5-oxopyrrolidine-3-carboxylic acids: Synthesized by condensation reactions and studied for their antimicrobial properties. These compounds share structural similarities with this compound but differ in their specific substituents and biological activities, highlighting the uniqueness of each compound.
Properties
Molecular Formula |
C14H18N2O3 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H18N2O3/c1-2-7-19-12-5-3-11(4-6-12)16-9-10(14(15)18)8-13(16)17/h3-6,10H,2,7-9H2,1H3,(H2,15,18) |
InChI Key |
GAKDTAUJBVQUML-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N |
Origin of Product |
United States |
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